molecular formula C17H23N3 B7589534 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine

2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine

Cat. No. B7589534
M. Wt: 269.4 g/mol
InChI Key: KXWLHKGLPKFNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine, also known as MMQ, is a quinoline derivative that has attracted significant attention in the scientific community due to its potential applications in biomedical research. MMQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cancer cells. 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be one of the key mechanisms underlying its anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory activity, antioxidant activity, and the ability to modulate immune function. These effects make 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine a promising candidate for the development of new drugs for the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine for laboratory experiments is its high potency and specificity. 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine has been shown to exhibit potent activity against cancer cells, making it a valuable tool for researchers studying cancer biology. However, one limitation of 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine. One promising area of research is in the development of new cancer therapies based on 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine and related compounds. Another area of research is in the development of new drugs for the treatment of inflammatory and autoimmune diseases, based on the anti-inflammatory and immunomodulatory activity of 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine. Finally, there is potential for the development of new diagnostic tools based on the unique biochemical and physiological effects of 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine.

Synthesis Methods

The synthesis of 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine involves the reaction of 2-methyl-4-aminoquinoline with 1-methylpiperidin-3-ylmethanol in the presence of a suitable catalyst. The resulting product is purified using standard chromatographic techniques to yield the final compound.

Scientific Research Applications

2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine has been shown to exhibit potent anti-tumor activity in a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-13-10-17(15-7-3-4-8-16(15)19-13)18-11-14-6-5-9-20(2)12-14/h3-4,7-8,10,14H,5-6,9,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWLHKGLPKFNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCC3CCCN(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine

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